molecular formula C8H16O2 B12113813 1-(Hydroxymethyl)cycloheptan-1-ol CAS No. 74397-19-6

1-(Hydroxymethyl)cycloheptan-1-ol

Cat. No.: B12113813
CAS No.: 74397-19-6
M. Wt: 144.21 g/mol
InChI Key: MLWQSNXVTYZRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Hydroxymethyl)cycloheptan-1-ol is an organic compound with the molecular formula C₈H₁₆O₂ It is characterized by a cycloheptane ring substituted with a hydroxymethyl group and a hydroxyl group at the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cycloheptan-1-ol can be synthesized through several methods. One common approach involves the hydroxymethylation of cycloheptanone. This process typically involves the reaction of cycloheptanone with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate hydroxymethyl derivative, which is subsequently reduced to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)cycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form cycloheptanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to a halide.

Major Products Formed:

    Oxidation: Cycloheptanecarboxylic acid.

    Reduction: Cycloheptanol.

    Substitution: Cycloheptyl halides.

Scientific Research Applications

1-(Hydroxymethyl)cycloheptan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of metabolic pathways involving hydroxymethylated compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)cycloheptan-1-ol exerts its effects depends on its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involving hydroxylation and subsequent metabolic transformations are also relevant.

Comparison with Similar Compounds

    Cycloheptanol: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    Cycloheptanone: Contains a carbonyl group instead of the hydroxyl and hydroxymethyl groups, leading to different reactivity.

    1-(Hydroxymethyl)cyclohexan-1-ol: Similar structure but with a six-membered ring, affecting its chemical properties and applications.

Uniqueness: 1-(Hydroxymethyl)cycloheptan-1-ol is unique due to the presence of both a hydroxyl and a hydroxymethyl group on the same carbon atom of a seven-membered ring. This structural feature imparts distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

74397-19-6

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1-(hydroxymethyl)cycloheptan-1-ol

InChI

InChI=1S/C8H16O2/c9-7-8(10)5-3-1-2-4-6-8/h9-10H,1-7H2

InChI Key

MLWQSNXVTYZRLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.